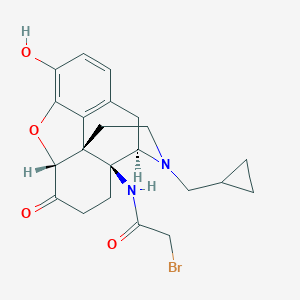

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

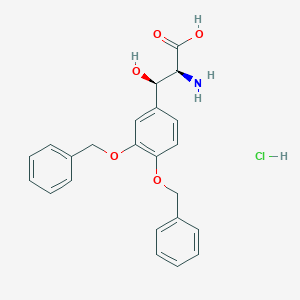

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, also known as BAN, is a synthetic opioid derivative that has potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with opioid receptors in the brain and produce analgesic effects. In

Wirkmechanismus

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone acts as an agonist at mu, delta, and kappa opioid receptors, producing analgesic effects by inhibiting the transmission of pain signals in the central nervous system. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has affinity for other receptors, including the sigma-1 receptor and the serotonin transporter, which may contribute to its pharmacological effects.

Biochemische Und Physiologische Effekte

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has potential for abuse and dependence, as it activates the reward pathway in the brain and can produce feelings of euphoria and well-being.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone in lab experiments is its high potency and selectivity for opioid receptors, which allows for precise control over the dose and duration of exposure. However, 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has limitations, including its potential for toxicity and side effects, as well as the need for specialized equipment and expertise to handle and analyze the compound.

Zukünftige Richtungen

There are several future directions for research on 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, including the development of new analogs with improved pharmacological properties, the investigation of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's effects on other physiological systems, such as the immune system and the cardiovascular system, and the exploration of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's potential as a therapeutic agent for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms of action of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone and its potential for abuse and dependence, which can inform the development of safer and more effective opioid drugs.

Synthesemethoden

The synthesis of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone involves several steps, including the conversion of thebaine to northebaine, which is then reacted with bromoacetyl bromide to form 14-bromoacetylnorthebaine. This intermediate is then reacted with cyclopropylmethylamine to form 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone has potential applications in scientific research, particularly in the study of opioid receptors and pain pathways. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can be used to investigate the binding affinity and selectivity of opioid receptors, as well as the downstream signaling pathways that are activated upon receptor activation. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can also be used to study the pharmacokinetics and pharmacodynamics of opioid drugs, which can inform the development of new analgesics with improved efficacy and safety profiles.

Eigenschaften

CAS-Nummer |

151061-15-3 |

|---|---|

Produktname |

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone |

Molekularformel |

C22H25BrN2O4 |

Molekulargewicht |

461.3 g/mol |

IUPAC-Name |

N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |

InChI |

InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1 |

InChI-Schlüssel |

DXCGQSMGPIFTCQ-YPVJZLTNSA-N |

Isomerische SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |

SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |

Kanonische SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |

Andere CAS-Nummern |

151061-15-3 |

Synonyme |

14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone N-CPM-H2BAMO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.